
1,2-Dimethylpyrimidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylpyrimidin-1-ium iodide is a chemical compound with the molecular formula C6H9N2I It is a pyrimidinium salt, which means it contains a positively charged pyrimidinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethylpyrimidin-1-ium iodide can be synthesized through the reaction of 1,2-dimethylpyrimidine with iodomethane. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and it is often carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
1,2-Dimethylpyrimidine+Iodomethane→1,2-Dimethylpyrimidin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethylpyrimidin-1-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles, leading to the formation of different pyrimidinium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The pyrimidinium ion can react with electrophiles, leading to the addition of new functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce different halopyrimidinium salts, while oxidation reactions may yield pyrimidine N-oxides.
Applications De Recherche Scientifique
1,2-Dimethylpyrimidin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrimidinium-based ionic liquids.
Biology: The compound can be used in studies involving nucleic acid interactions and enzyme inhibition.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and in cancer therapy.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 1,2-Dimethylpyrimidin-1-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The positively charged pyrimidinium ion can form strong electrostatic interactions with negatively charged biomolecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the context of its use, such as antimicrobial or anticancer applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethylpyridinium iodide: Similar in structure but contains a pyridinium ion instead of a pyrimidinium ion.
1-Methyl-2-picolinium iodide: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
1,2-Dimethylpyrimidin-1-ium iodide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
53007-48-0 |
|---|---|
Formule moléculaire |
C6H9IN2 |
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
1,2-dimethylpyrimidin-1-ium;iodide |
InChI |
InChI=1S/C6H9N2.HI/c1-6-7-4-3-5-8(6)2;/h3-5H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
SDRRPSHGGMDCJE-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC=CC=[N+]1C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
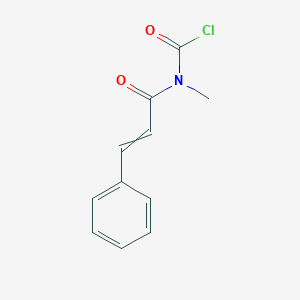
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
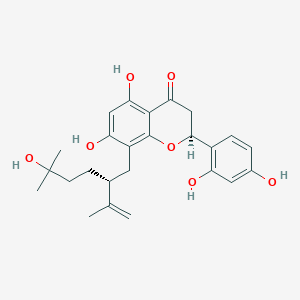
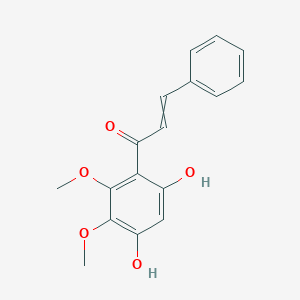


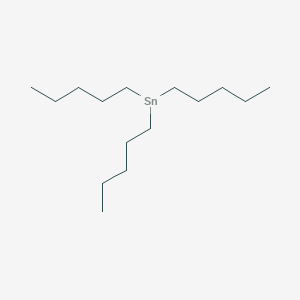
![N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14649651.png)
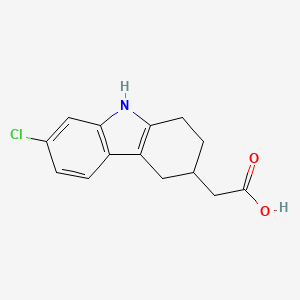
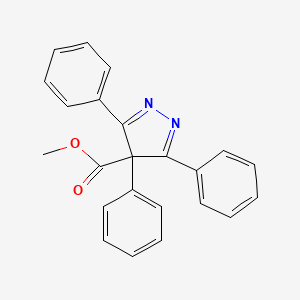


![Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14649690.png)
